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Compound of Interest

Compound Name: Gold-195

Cat. No.: B1194844

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-195 (1°5Au) is a promising radionuclide for applications in nuclear medicine, offering a
half-life of 186.01 days and decay via electron capture to stable Platinum-195 (1°>Pt).[1] Its
gamma-ray emissions at 0.2268 MeV are suitable for SPECT imaging.[1] The unique chemical
properties of gold, particularly its high affinity for soft donors like sulfur, provide distinct avenues
for labeling biologically active molecules such as peptides and proteins. These 1°5Au-labeled
biomolecules have the potential to be valuable tools for targeted diagnostics and therapeutics
in oncology and other fields.

This document provides detailed protocols for two primary strategies for labeling peptides and
proteins with *°>Au: Indirect Labeling via Chelation and Direct Labeling leveraging the inherent
affinity of gold for specific amino acid residues.

Physical and Nuclear Properties of Gold-195

A summary of the key properties of Gold-195 is presented in the table below.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1194844?utm_src=pdf-interest
https://www.benchchem.com/product/b1194844?utm_src=pdf-body
https://www.vulcanchem.com/product/vc1572259
https://www.vulcanchem.com/product/vc1572259
https://www.benchchem.com/product/b1194844?utm_src=pdf-body
https://www.benchchem.com/product/b1194844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Property Value

Atomic Number 79

Mass Number 195

Atomic Mass 194.965017 Da

Half-life 186.01 + 0.06 days
Decay Mode Electron Capture (100%)
Decay Product 195pt (stable)

Principal Gamma Emission 0.2268 £ 0.0012 MeV

(Data sourced from VulcanChem[1])

Section 1: Indirect Labeling of Peptides and
Proteins using Bifunctional Chelators

Indirect labeling is a robust and widely used method for attaching metallic radionuclides to
biomolecules.[2] This strategy involves a bifunctional chelator (BFC) that has a reactive group
for covalent attachment to the peptide or protein and a separate domain that securely
coordinates the Gold-195 ion.[3]

Overview of the Indirect Labeling Workflow

The indirect labeling process involves two main stages: the conjugation of the bifunctional
chelator to the biomolecule and the subsequent radiolabeling with 1°>Au.
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Stage 1: Bioconjugation
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Figure 1: Workflow for indirect labeling of peptides and proteins with 195Au.
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Recommended Bifunctional Chelators for Gold-195

While gold (11l) can be complexed by various ligands, macrocyclic chelators are generally

preferred for their high in vivo stability.[4] The choice of chelator is critical for the stability of the

final radiolabeled conjugate.

Reactive Group for
Chelator . .
Conjugation

Key Features

DOTA (1,4,7,10-
tetraazacyclododecane- -NHS ester, -NCS, -maleimide
1,4,7,10-tetraacetic acid)

Forms highly stable complexes
with many trivalent metals.
Widely used in clinical

radiopharmaceuticals.

NOTA (1,4,7-
triazacyclononane-1,4,7- -NHS ester, -NCS

triacetic acid)

Can be radiolabeled under
mild conditions, often at room

temperature.[5]

DTPA
(diethylenetriaminepentaacetic ~ Anhydride, -NCS

acid)

Acyclic chelator, may exhibit
lower in vivo stability compared
to macrocyclic counterparts for

some radiometals.[6]

Experimental Protocol: Indirect *°>Au-Labeling using

DOTA-NHS-ester

This protocol describes the conjugation of a DOTA-NHS-ester to a peptide or protein via

primary amines (e.g., lysine residues) and subsequent radiolabeling with 1°5Au.

Materials:

Peptide or protein of interest

DOTA-NHS-ester

195AuClz in 0.1 M HCI

Sodium acetate buffer (0.1 M, pH 5.5)

© 2025 BenchChem. All rights reserved. 4/12

Tech Support


https://www.benchchem.com/product/b1194844?utm_src=pdf-body
https://www.mdpi.com/1999-4923/15/3/971
https://pmc.ncbi.nlm.nih.gov/articles/PMC4756438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5445922/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)

e Ammonium acetate buffer (0.1 M, pH 7.0)

o Anhydrous dimethyl sulfoxide (DMSO)

e Size-exclusion chromatography (SEC) columns (e.g., PD-10)
e Radio-TLC or radio-HPLC system for quality control

» Sterile, pyrogen-free vials and reagents

Procedure:

Part A: Conjugation of DOTA-NHS-ester to the Peptide/Protein

o Preparation of Biomolecule: Dissolve the peptide or protein in PBS (pH 7.4) at a
concentration of 5-10 mg/mL. If the stock solution is in a buffer containing primary amines
(e.g., Tris), exchange it into PBS using a desalting column.

o Preparation of DOTA-NHS-ester: Dissolve DOTA-NHS-ester in anhydrous DMSO to a
concentration of 10 mg/mL immediately before use.

o Conjugation Reaction: Add a 5- to 20-fold molar excess of the DOTA-NHS-ester solution to
the peptide/protein solution. The optimal ratio should be determined empirically for each
biomolecule.

 Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle

mixing.

 Purification of the Conjugate: Remove unreacted DOTA-NHS-ester by SEC (e.g., PD-10
column) or dialysis against PBS. Collect the protein-containing fractions.

o Characterization: Determine the number of chelators per biomolecule using methods such as
MALDI-TOF mass spectrometry. Store the DOTA-conjugated biomolecule at -20°C or -80°C.

Part B: Radiolabeling with 1°>Au
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e Preparation of Reaction Mixture: In a sterile vial, add 50-100 pg of the DOTA-conjugated
biomolecule to 500 L of sodium acetate buffer (0.1 M, pH 5.5).

 Addition of 1°5Au: Add the desired amount of **>*AuCls (e.g., 37-185 MBQq) to the reaction vial.
Ensure the final pH is between 5.0 and 5.5.

 Incubation: Incubate the reaction at 80-95°C for 30-60 minutes. The optimal temperature and
time may vary.

e Quenching (Optional): To complex any unreacted 1°>Au, a solution of DTPA (50 mM) can be
added to the reaction mixture and incubated for an additional 5 minutes.

 Purification of the Radiolabeled Conjugate: Purify the 1°>Au-DOTA-biomolecule using an
SEC column pre-equilibrated with a suitable buffer (e.g., PBS containing 0.1% BSA for
stabilization).

e Quality Control:

o Radiochemical Purity (RCP): Determine the RCP using radio-TLC (e.g., ITLC strips with a
mobile phase of 50 mM DTPA) or radio-HPLC.[7][8]

o Specific Activity: Calculate the specific activity in GBg/pmol based on the amount of
radioactivity and the molar quantity of the biomolecule.

o Stability: Assess the stability of the radiolabeled conjugate in saline and serum at 37°C at
various time points (e.g., 1, 4, 24 hours).

Section 2: Direct Labeling of Peptides and Proteins

Direct labeling methods take advantage of the intrinsic affinity of a radionuclide for specific
functional groups on a biomolecule. For gold, the strong covalent bond formed with thiol groups
(Au-S) on cysteine residues is the most prominent approach.[9][10] This method is simpler as it
does not require a bifunctional chelator.

Overview of the Direct Labeling Workflow

The direct labeling process is a more streamlined, single-stage reaction followed by purification
and quality control.
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Figure 2: Workflow for direct labeling of peptides and proteins with 195Au.

Experimental Protocol: Direct *°>Au-Labeling of a
Cysteine-Containing Peptide

This protocol is suitable for peptides or proteins that have accessible cysteine residues. For

proteins without free thiols, disulfide bonds can be reduced prior to labeling.

Materials:
+ Cysteine-containing peptide or protein
e 195AuCl3in 0.1 M HCI

* Phosphate buffer (0.1 M, pH 6.5-7.5)
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Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if necessary)

Size-exclusion chromatography (SEC) columns (e.g., PD-10)

Radio-TLC or radio-HPLC system

Sterile, pyrogen-free vials and reagents

Procedure:

Preparation of Peptide/Protein: Dissolve the peptide or protein in phosphate buffer (pH 7.0)
to a concentration of 1-5 mg/mL.

» Reduction of Disulfide Bonds (if necessary): If the protein has disulfide bonds that need to be
reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30
minutes at room temperature. Remove the TCEP using a desalting column.

» Radiolabeling Reaction: Add the desired amount of 1°>AuCls (e.g., 37-185 MBQ) to the
peptide/protein solution. The gold will readily react with the free thiol groups.

 Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle
mixing.

e Purification: Purify the **>Au-labeled biomolecule from unreacted *°>Au using an SEC column
equilibrated with a suitable buffer (e.g., PBS).

e Quality Control:
o Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC.
o Specific Activity: Calculate the specific activity.

o Stability: Assess the stability of the Au-S bond by incubating the product in saline and
serum, and also by challenging with a competing thiol-containing compound like cysteine
or glutathione. The Au-S bond is known to be susceptible to cleavage by other thiols.[11]

Section 3: Quantitative Data and Quality Control
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The success of any radiolabeling procedure is determined by key quantitative parameters. The
following table provides representative target values for 1°>Au-labeled peptides and proteins.
Actual results will vary depending on the biomolecule, labeling method, and reaction

conditions.

Indirect Labeling Direct Labeling Quality Control
Parameter .

(Chelator) (Thiol) Method
Radiochemical Purity Radio-TLC, Radio-

> 95% > 90%
(RCP) HPLC

Calculation based on

Specific Activity 10-100 GBg/umol 5-50 GBg/pumol radioactivity and

biomolecule quantity

Radio-TLC or Radio-
> 90% > 80% (variable) HPLC analysis of

serum samples

In Vitro Serum
Stability (24h)

Radio-TLC of the

Labeling Efficiency > 80% > 70% ] ]
crude reaction mixture

Note: The stability of directly labeled conjugates can be lower due to the potential for exchange
with endogenous thiol-containing molecules.[11][12]

Quality Control Procedures

Rigorous quality control is essential to ensure the safety and efficacy of radiolabeled
biomolecules.[13][14]

» Radiochemical Purity (RCP): This is the most critical parameter and is defined as the
percentage of the total radioactivity that is in the desired chemical form (i.e., bound to the
peptide or protein). It is typically measured by:

o Radio-Thin Layer Chromatography (Radio-TLC): A rapid method using instant thin-layer
chromatography (ITLC) strips. The labeled protein remains at the origin, while free 1°>Au
moves with the solvent front.
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o Radio-High Performance Liquid Chromatography (Radio-HPLC): Provides higher
resolution and can distinguish between the labeled product, free gold, and any
radiolabeled impurities or degradation products.[7][8]

» Radionuclidic Purity: This ensures that the radioactivity is solely from *°>Au and not from
other contaminating radioisotopes. This is typically provided by the radionuclide supplier.

« Sterility and Apyrogenicity: For in vivo applications, the final product must be sterile and free
of pyrogens. This is achieved by using sterile reagents and equipment and performing the
final formulation in a laminar flow hood. The final product should be tested for sterility and
endotoxin levels.

Conclusion

The labeling of peptides and proteins with Gold-195 can be successfully achieved through both
indirect chelation-based methods and direct labeling of thiol groups. The choice of method
depends on the specific biomolecule, its functional groups, and the desired in vivo stability. The
indirect method using macrocyclic chelators like DOTA generally offers higher stability, which is
crucial for in vivo applications. Direct labeling is a simpler procedure but may be more
susceptible to in vivo degradation. Careful optimization of reaction conditions and rigorous
quality control are paramount for the development of effective and safe 1°>Au-based
radiopharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Gold-195 (14320-93-5) for sale [vulcanchem.com]

2. azolifesciences.com [azolifesciences.com]

3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific
Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nim.nih.gov]

4. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9636342/
https://www.researchgate.net/publication/379619867_Radiochemical_Purity_and_Identity_in_Radiopharmaceuticals_Design_and_Improvement_of_Quality_Control_Methods_by_HPLC
https://www.benchchem.com/product/b1194844?utm_src=pdf-body
https://www.benchchem.com/product/b1194844?utm_src=pdf-custom-synthesis
https://www.vulcanchem.com/product/vc1572259
https://www.azolifesciences.com/article/How-do-we-Radiolabel-Proteins.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC2539110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2539110/
https://www.mdpi.com/1999-4923/15/3/971
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation:
labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nim.nih.gov]

6. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization,
clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by
[177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]
9. Site-Specific Biomolecule Labeling with Gold Clusters - PMC [pmc.ncbi.nim.nih.gov]
10. par.nsf.gov [par.nsf.gov]

11. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC
[pmc.ncbi.nlm.nih.gov]

12. Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars
[pubmed.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]
14. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

To cite this document: BenchChem. [Application Notes and Protocols for Gold-195 Labeling
of Peptides and Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194844#techniques-for-gold-195-labeling-of-
peptides-and-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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